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Compound of Interest

Compound Name: (+)-alpha-Pinene

Cat. No.: B032078 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for (+)-α-Pinene, a

bicyclic monoterpene with significant applications in the fragrance, flavor, and pharmaceutical

industries. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality

control. This document is intended for researchers, scientists, and professionals in drug

development who require a detailed understanding of the spectroscopic properties of this

compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the 1H NMR, 13C

NMR, IR, and Mass Spectra of (+)-α-Pinene.

Table 1: 1H NMR Spectroscopic Data for (+)-α-Pinene (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.19 m 1H H-3 (vinylic)

2.33 m 1H H-5

2.22 m 1H H-4α

2.17 m 1H H-4β

2.07 m 1H H-1

1.93 m 1H H-7α

1.66 s 3H CH₃-10

1.27 s 3H CH₃-9

1.16 d 1H H-7β

0.84 s 3H CH₃-8

Table 2: 13C NMR Spectroscopic Data for (+)-α-Pinene (100 MHz, CDCl₃)[1]
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Chemical Shift (δ) ppm Carbon Assignment

144.6 C-2

116.0 C-3

47.2 C-1

41.5 C-5

40.8 C-7

38.0 C-6

31.5 C-4

26.3 C-8

23.0 C-10

20.8 C-9

Table 3: Infrared (IR) Spectroscopy Data for (+)-α-Pinene

Wavenumber (cm⁻¹) Intensity Assignment

3024 Medium =C-H stretch (vinylic)[2]

2980-2920 Strong C-H stretch (alkane)[3]

1658 Medium C=C stretch (alkene)[2]

1470, 1380 Medium C-H bend (alkane)[3]

885 Strong =C-H bend (out-of-plane)[2]

Table 4: Mass Spectrometry (MS) Data for (+)-α-Pinene
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m/z Relative Intensity (%) Assignment

136 25 [M]⁺ (Molecular Ion)[4]

121 30 [M-CH₃]⁺

105 15 [M-CH₃-CH₄]⁺

93 100 [M-C₃H₇]⁺ (Base Peak)

92 50 [M-C₃H₈]⁺

91 45 [C₇H₇]⁺ (Tropylium ion)

77 20 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, approximately 5-20 mg of (+)-α-Pinene is

accurately weighed and dissolved in about 0.6 mL of a deuterated solvent, commonly

chloroform-d (CDCl₃).[5] The solution is transferred to a 5 mm NMR tube, ensuring the liquid

level is between 4.0 to 5.0 cm from the bottom.[5] The tube is capped securely to prevent

evaporation.[5]

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is typically used for data

acquisition.

Data Acquisition: The experimental procedure involves the following steps:

Locking: The spectrometer locks onto the deuterium signal from the solvent to stabilize the

magnetic field.[5]

Shimming: The magnetic field homogeneity is optimized through an automated or manual

shimming process to achieve high-resolution spectra.[5]
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Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or

¹³C) to maximize signal reception.[5]

Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID).

For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise

ratio. For the less sensitive ¹³C nucleus, a greater number of scans and a longer relaxation

delay are typically required.[5]

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.

Phase and baseline corrections are applied, and the chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like (+)-α-Pinene, the neat liquid film method is

commonly employed.[6] A single drop of the liquid is placed between two highly polished salt

plates (e.g., NaCl or KBr).[7] The plates are then gently pressed together to form a thin,

uniform film.[6][7]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample, sandwiched between the plates, is then placed in the sample holder of the

spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]

[9] The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber.

Data Analysis: The characteristic absorption bands are identified and assigned to specific

functional groups and vibrational modes within the molecule.

2.3 Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like (+)-α-Pinene, Gas Chromatography-Mass

Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas

chromatograph, where it is vaporized and separated from any impurities on a capillary

column. The separated components then enter the mass spectrometer.
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Ionization: Electron Ionization (EI) is a common ionization technique for this type of analysis.

The vaporized sample molecules are bombarded with a high-energy electron beam (typically

70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion. The

resulting data is presented as a mass spectrum, which is a plot of relative ion intensity

versus m/z.

Data Interpretation: The molecular ion peak ([M]⁺) is identified to determine the molecular

weight of the compound. The fragmentation pattern provides valuable information about the

structure of the molecule.

Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the

spectroscopic analysis of (+)-α-Pinene.

3.1 Workflow for Spectroscopic Data Interpretation
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Caption: Workflow of Spectroscopic Analysis.

3.2 Key Fragmentation Pathways of (+)-α-Pinene in Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b032078?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[C10H16]+.
m/z = 136

[C9H13]+
m/z = 121

- CH3

[C7H9]+
m/z = 93

- C3H7

[C7H7]+
m/z = 91

- 2H

[C7H8]+.
m/z = 92

- H

Click to download full resolution via product page

Caption: Mass Spectrometry Fragmentation of α-Pinene.

3.3 Infrared Spectroscopy Correlation Diagram for (+)-α-Pinene
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Caption: IR Functional Group Correlations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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